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Tetrahydrofurfuryl butyrate

Vapor Pressure Flavor Release Kinetics Fragrance Longevity

Tetrahydrofurfuryl butyrate (THFB) is a GRAS-listed (FEMA 3057) cyclic ether ester engineered for thermal stability. Its low vapor pressure (0.053 mm Hg) prevents flavor flash-off during high-temperature processing—unlike ethyl butyrate (11.3–15.5 mm Hg)—ensuring consistent pineapple/apricot notes in baked goods and confectionery. A higher logP (1.49) drives superior lipid partitioning for oil-based delivery systems, emulsified sauces, and fragrance bases. For green chemistry initiatives, direct enzymatic esterification (e.g., Novozym 435) offers a more efficient biocatalytic route than transesterification. Procure with confidence for stable, scalable flavor performance.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 92345-48-7
Cat. No. B3431692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrofurfuryl butyrate
CAS92345-48-7
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCCCC(=O)OCC1CCCO1
InChIInChI=1S/C9H16O3/c1-2-4-9(10)12-7-8-5-3-6-11-8/h8H,2-7H2,1H3
InChIKeyDPZVDLFOAZNCBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrofurfuryl Butyrate (CAS 92345-48-7): Procurement-Grade Specifications and Analytical Baseline


Tetrahydrofurfuryl butyrate (THFB), also identified by its primary CAS Registry Number 2217-33-6 and the related identifier 92345-48-7 [1], is a fatty acid ester formed via the condensation of tetrahydrofurfuryl alcohol and butyric acid [2]. As a small molecule with the molecular formula C9H16O3 and an average mass of 172.224 g/mol , it is recognized globally as a synthetic flavoring agent (FEMA 3057) [3] and fragrance ingredient . While THFB shares its ester backbone with many common fruit esters, its distinct cyclic ether (tetrahydrofuran) ring confers a unique combination of physical and organoleptic properties that cannot be assumed from its linear or furan-based analogs . For procurement purposes, a typical industrial-grade specification includes a purity assay of 97.00% to 100.00%, an acid value maximum of 4.00 mg KOH/g, and a refractive index range of n20/D 1.436 to 1.444 .

Why Generic 'Fruit Ester' Substitution Fails: Physicochemical Divergence of Tetrahydrofurfuryl Butyrate


Substituting tetrahydrofurfuryl butyrate with a generic 'fruit ester' or even a close structural analog like furfuryl butyrate or ethyl butyrate is scientifically unsound due to substantial physicochemical divergence. The saturated tetrahydrofuran ring in THFB fundamentally alters its vapor pressure, solubility, and partitioning behavior relative to both the unsaturated furfuryl butyrate and the simple linear ethyl butyrate . These differences are not merely academic; they directly dictate the compound's performance in complex matrices, impacting aroma release kinetics, stability in aqueous or lipid environments, and the economic feasibility of specific synthetic routes [1]. The following evidence guide quantifies these critical divergences, providing the data necessary for rigorous scientific and procurement decision-making.

Quantitative Differentiation of Tetrahydrofurfuryl Butyrate: A Comparator-Based Evidence Guide


Vapor Pressure Reduction: Enhanced Formulation Longevity vs. Ethyl Butyrate

Tetrahydrofurfuryl butyrate exhibits a significantly lower vapor pressure than ethyl butyrate, a common benchmark for fruit esters. At 25°C, THFB's measured vapor pressure is approximately 0.053 mm Hg , compared to a range of 11.3 to 15.5 mm Hg for ethyl butyrate [1][2]. This represents a reduction in volatility by a factor of over 200.

Vapor Pressure Flavor Release Kinetics Fragrance Longevity

Aqueous Solubility Advantage: THFB vs. Furfuryl Butyrate

The saturation of the furan ring in tetrahydrofurfuryl butyrate increases its predicted aqueous solubility compared to its unsaturated analog, furfuryl butyrate. ALOGPS models predict a water solubility of 6.85 g/L for THFB (logS = -1.4) [1], whereas the same model predicts a solubility of 1.99 g/L for furfuryl butyrate [2]. This represents a 3.4-fold higher predicted solubility for THFB.

Water Solubility LogS Formulation

Lipophilicity Tuning: Higher logP vs. Tetrahydrofurfuryl Acetate

Tetrahydrofurfuryl butyrate is significantly more lipophilic than its acetate analog due to its longer alkyl chain. Experimental data and predictions consistently place THFB's logP (octanol-water partition coefficient) near 1.49 [1], while the logP of tetrahydrofurfuryl acetate is reported as 0.34 to 0.57 [2]. This difference of roughly 1.0 log unit corresponds to a 10-fold increase in lipophilicity.

logP Lipophilicity Partitioning

Enzymatic Synthesis Optimization: Esterification Outperforms Transesterification

A direct comparative study of biocatalytic routes for THFB synthesis demonstrated that direct esterification of tetrahydrofurfuryl alcohol with butyric acid is kinetically superior to transesterification with ethyl butyrate. The study's kinetic modeling revealed that transesterification is inhibited by both substrates (THFA and EB) and both products (THFB and ethanol) [1]. In contrast, esterification kinetics followed a simpler ping-pong bi-bi mechanism with inhibition only by the substrate THFA, making it a more efficient and predictable manufacturing route [1].

Biocatalysis Lipase Green Chemistry Process Efficiency

Validated Application Scenarios for Tetrahydrofurfuryl Butyrate Based on Quantitative Evidence


Long-Lasting Baked Good Flavoring

The significantly lower vapor pressure of tetrahydrofurfuryl butyrate (0.053 mm Hg) compared to common esters like ethyl butyrate (11.3-15.5 mm Hg) makes it ideally suited for high-temperature or long-duration food applications, such as baked goods and confectionery [1]. Its reduced volatility ensures that the characteristic fruity, pineapple-like aroma is retained during the baking process and throughout the product's shelf life, preventing the rapid flavor loss often observed with more volatile alternatives. Its GRAS status (FEMA 3057) further supports its use in these applications [2].

Formulation in Oil-Based and Emulsified Systems

The higher logP of tetrahydrofurfuryl butyrate (1.49) compared to tetrahydrofurfuryl acetate (0.34-0.57) demonstrates its superior affinity for lipid phases [3][4]. This property is critical for formulators working with oil-based flavor delivery systems, emulsified products like salad dressings and sauces, or fragrance bases where the active compound must partition into an oily matrix. This targeted lipophilicity ensures efficient flavor loading and controlled release from the fatty components of a formulation.

Biocatalytic Process Development for 'Green' Synthesis

The peer-reviewed finding that direct esterification is a more efficient and less inhibited biocatalytic route than transesterification provides a clear development path for 'green chemistry' initiatives [5]. Researchers and industrial chemists aiming to produce THFB via sustainable, enzymatic methods should prioritize esterification processes. This evidence supports decisions to invest in specific enzyme systems (e.g., Novozym 435) and reaction engineering for the esterification pathway, avoiding the complex inhibitory effects that plague the transesterification route and lead to lower process yields.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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